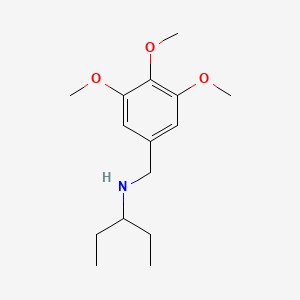

N-(3,4,5-trimethoxybenzyl)pentan-3-amine

CAS No.: 355816-60-3

Cat. No.: VC1983215

Molecular Formula: C15H25NO3

Molecular Weight: 267.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 355816-60-3 |

|---|---|

| Molecular Formula | C15H25NO3 |

| Molecular Weight | 267.36 g/mol |

| IUPAC Name | N-[(3,4,5-trimethoxyphenyl)methyl]pentan-3-amine |

| Standard InChI | InChI=1S/C15H25NO3/c1-6-12(7-2)16-10-11-8-13(17-3)15(19-5)14(9-11)18-4/h8-9,12,16H,6-7,10H2,1-5H3 |

| Standard InChI Key | GCXHLFMXRIUUMO-UHFFFAOYSA-N |

| SMILES | CCC(CC)NCC1=CC(=C(C(=C1)OC)OC)OC |

| Canonical SMILES | CCC(CC)NCC1=CC(=C(C(=C1)OC)OC)OC |

Introduction

Chemical Identity and Structural Characteristics

N-(3,4,5-trimethoxybenzyl)pentan-3-amine is a secondary amine characterized by a trimethoxybenzyl moiety attached to a pentan-3-amine backbone. The compound has a distinct chemical identity with various nomenclature representations that help in its identification across chemical databases and literature.

Basic Identification Parameters

The compound is primarily identified through its unique registry numbers and systematic names in chemical databases:

| Parameter | Value |

|---|---|

| CAS Registry Number | 355816-60-3 |

| Molecular Formula | C15H25NO3 |

| Molecular Weight | 267.36 g/mol |

| IUPAC Name | N-[(3,4,5-trimethoxyphenyl)methyl]pentan-3-amine |

| PubChem CID | 775286 |

These identification parameters provide the fundamental reference points for researchers seeking to locate information about this compound in chemical databases and literature .

Structural Representations

The molecular structure contains several key features that define its chemical behavior:

| Structural Representation | Value |

|---|---|

| SMILES | CCC(CC)NCC1=CC(=C(C(=C1)OC)OC)OC |

| InChI | InChI=1S/C15H25NO3/c1-6-12(7-2)16-10-11-8-13(17-3)15(19-5)14(9-11)18-4/h8-9,12,16H,6-7,10H2,1-5H3 |

| InChIKey | GCXHLFMXRIUUMO-UHFFFAOYSA-N |

The structure features a benzene ring with three methoxy groups at positions 3, 4, and 5, connected via a methylene bridge to the nitrogen atom of a pentan-3-amine group . This arrangement creates a molecule with specific spatial characteristics that influence its chemical behavior and potential biological interactions.

Physicochemical Properties

The physicochemical properties of N-(3,4,5-trimethoxybenzyl)pentan-3-amine determine its behavior in various chemical environments and its potential interactions with biological systems.

Physical Properties

| Property | Value |

|---|---|

| Physical State | Not specifically documented, likely a solid at room temperature |

| Molecular Weight | 267.36 g/mol |

| Exact Mass | 267.18344366 Da |

| XLogP3-AA | 3.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 8 |

| Topological Polar Surface Area | 39.7 Ų |

| Complexity | 219 |

These properties indicate that the compound has moderate lipophilicity (XLogP3-AA = 3.1), which suggests a balance between hydrophilic and hydrophobic characteristics . This balance is important for determining solubility in various solvents and potential membrane permeability in biological systems.

Chemical Reactivity Centers

N-(3,4,5-trimethoxybenzyl)pentan-3-amine contains several reactive centers that define its chemical behavior:

-

Secondary amine functional group (N-H)

-

Can participate in acid-base reactions

-

Capable of forming hydrogen bonds

-

Potential site for further derivatization

-

-

Three methoxy groups (-OCH3)

-

Electron-donating effects on the aromatic ring

-

Potential sites for demethylation reactions

-

Contribute to the compound's polarity and hydrogen-bonding capability

-

-

Benzylic position

-

Potentially reactive site for oxidation

-

May undergo substitution reactions

-

Synthesis Methods

The synthesis of N-(3,4,5-trimethoxybenzyl)pentan-3-amine typically follows established organic chemistry procedures for the preparation of secondary amines.

General Synthetic Route

The most common approach for synthesizing this compound involves the reaction between 3,4,5-trimethoxybenzyl chloride and pentan-3-amine under appropriate conditions. This synthetic pathway falls under the category of nucleophilic substitution reactions, where the amine acts as a nucleophile attacking the benzylic carbon of the trimethoxybenzyl chloride.

The reaction can be represented as:

3,4,5-trimethoxybenzyl chloride + pentan-3-amine → N-(3,4,5-trimethoxybenzyl)pentan-3-amine + HCl

This reaction typically requires:

-

Basic conditions to neutralize the HCl formed

-

Appropriate solvent system (often polar aprotic solvents)

-

Moderate heating to facilitate the reaction

The reaction proceeds through the nucleophilic attack of the pentan-3-amine nitrogen on the benzylic carbon of the 3,4,5-trimethoxybenzyl chloride, resulting in the formation of the desired secondary amine product .

Alternative Synthesis Methods

Alternative methods for the synthesis of similar compounds include:

-

Reductive amination

-

Reaction between 3,4,5-trimethoxybenzaldehyde and pentan-3-amine

-

Followed by reduction with an appropriate reducing agent (e.g., sodium borohydride)

-

-

Mitsunobu reaction

-

Using 3,4,5-trimethoxybenzyl alcohol and pentan-3-amine

-

With triphenylphosphine and diethyl azodicarboxylate (DEAD)

-

These alternative methods offer flexibility in the synthetic approach based on the availability of starting materials and the specific requirements of the synthesis .

Analytical Characterization

Several analytical techniques are applicable for the characterization and quality control of N-(3,4,5-trimethoxybenzyl)pentan-3-amine.

Spectroscopic Methods

| Analytical Technique | Information Provided | Characteristic Features |

|---|---|---|

| ¹H NMR Spectroscopy | Proton environments | Signals for aromatic protons, methoxy groups, methylene bridge, and alkyl chain protons |

| ¹³C NMR Spectroscopy | Carbon environments | Distinct signals for aromatic carbons, methoxy carbons, methylene bridge, and alkyl chain |

| IR Spectroscopy | Functional group identification | N-H stretching, C-O stretching of methoxy groups, aromatic C=C stretching |

| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak at m/z 267, fragmentation pattern specific to the structure |

While specific spectral data for N-(3,4,5-trimethoxybenzyl)pentan-3-amine is limited in the provided search results, related compounds with similar structural features provide insight into expected spectroscopic characteristics .

Chromatographic Methods

Chromatographic techniques suitable for the analysis of N-(3,4,5-trimethoxybenzyl)pentan-3-amine include:

-

High-Performance Liquid Chromatography (HPLC)

-

Useful for purity determination

-

Can be coupled with UV detection or mass spectrometry

-

-

Thin-Layer Chromatography (TLC)

-

Rapid method for reaction monitoring

-

Can be developed with appropriate visualization reagents

-

-

Gas Chromatography (GC)

-

Applicable if the compound is sufficiently volatile

-

May require derivatization

-

These analytical methods provide complementary information for comprehensive characterization of the compound and assessment of its purity .

Related Compounds and Structural Analogs

The literature contains information about several compounds that are structurally related to N-(3,4,5-trimethoxybenzyl)pentan-3-amine, providing context for understanding its potential properties and applications.

Trimethoxybenzyl Derivatives

Several trimethoxybenzyl derivatives have been studied and characterized:

| Compound | Structural Relationship | Notable Differences |

|---|---|---|

| N-(2,3,4-trimethoxybenzyl)pentan-3-amine | Positional isomer | Different arrangement of methoxy groups on the benzene ring |

| 3,4,5-Trimethoxybenzyl methylamine | Simpler analog | Contains methyl group instead of pentan-3-yl group |

| 1-(3,4,5-trimethoxybenzyl)decylamine | Higher homolog | Contains a longer alkyl chain (decyl vs. pentyl) |

These structural relatives provide valuable comparative information that helps in understanding the structure-property relationships of this class of compounds .

Biological Context

Some structurally related compounds have been investigated for their biological properties:

-

Trimethoxybenzyl derivatives in antitumor research

-

Similar compounds have shown potential in targeting tumor vasculature

-

Used in the development of vascular disrupting agents

-

-

Applications in medicinal chemistry

-

As building blocks for more complex bioactive molecules

-

In the exploration of structure-activity relationships

-

The research on these related compounds suggests potential directions for future investigations of N-(3,4,5-trimethoxybenzyl)pentan-3-amine .

Future Research Directions

Several potential avenues for future research on N-(3,4,5-trimethoxybenzyl)pentan-3-amine can be identified:

-

Comprehensive physicochemical characterization

-

Detailed spectroscopic analysis

-

Crystallographic studies if crystalline forms can be obtained

-

Solubility profiles in various solvents

-

-

Structure-activity relationship studies

-

Synthesis and evaluation of structural analogs

-

Investigation of the influence of substituent patterns on properties and activities

-

-

Biological evaluation

-

Screening for potential biological activities

-

Exploration of possible medicinal applications

-

-

Synthetic methodology development

-

More efficient synthesis routes

-

Environmentally friendly approaches to its preparation

-

These research directions would contribute to a more comprehensive understanding of this compound and its potential applications in various fields of chemistry and potentially in pharmaceutical research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume